4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Overview
Description
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8N2O3 It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a nitro group and an N-oxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in solvents such as acetonitrile or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst, t-BuOOH as an oxidant, in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol, at room temperature.
Substitution: NaOMe in methanol, at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydroxylamines.
Scientific Research Applications
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and N-oxide functionality play crucial roles in these interactions, potentially leading to the inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the nitro and N-oxide functionalities, making it less reactive in certain chemical reactions.
2,3-Cyclopentenopyridine: Another derivative of cyclopenta[b]pyridine, used in similar applications but with different reactivity profiles.
Uniqueness
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to its combination of a nitro group and an N-oxide functionality, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of more complex molecules and the study of enzyme interactions.
Properties
IUPAC Name |
4-nitro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQFEINGIVWGOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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